NODAGA-NHS is instrumental in creating targeted radiopharmaceuticals, combining a radioactive metal with a biological targeting molecule like a peptide or antibody.
PET Imaging Agent for Bone Metastases: In a 2020 study, researchers conjugated NODAGA to pamidronic acid (a bone-targeting bisphosphonate) and radiolabeled it with Gallium-68 to create [⁶⁸Ga]Ga-NODAGA-pamidronic acid [1]. This agent showed promising results for detecting bone metastases using PET, with improved bone-to-background ratio and image quality compared to traditional methods [1].
Tracking Biological Mechanisms: A 2025 study used this compound to label a fluorescent dye (Alexa Fluor 594) with Gallium-68 [2]. This created a dual-mode agent for PET and fluorescence imaging, allowing researchers to track perivascular flow dynamics in the brain and study mechanisms of aneurysmal subarachnoid hemorrhage [2].
Immuno-PET with Antibodies: NODAGA is also used to radiolabel monoclonal antibodies for highly specific cancer imaging. Studies have shown that NODAGA forms more stable complexes with Copper-64 than the older chelator DOTA, resulting in better image contrast due to reduced release of the radionetal in the body [3] [4].
Here are detailed methodologies for conjugation and radiolabeling based on published research.
This protocol describes the conjugation to a small molecule for bone imaging.
This conjugation process and subsequent radiolabeling can be visualized as follows:
This protocol optimized conditions for conjugating a sensitive dye.
This is a general protocol for labeling the NODAGA-biomolecule conjugate.
The radiolabeling workflow is summarized below:
NODAGA is often compared to the chelator DOTA. The table below highlights key differences that make NODAGA advantageous for certain applications.
| Parameter | NODAGA | DOTA |
|---|---|---|
| Macrocyclic Structure | 1,4,7-Triazacyclononane (9-membered ring) [5] | 1,4,7,10-Tetraazacyclododecane (12-membered ring) [3] |
| Radiolabeling Conditions | Mild (room temp. to 80°C, neutral pH) [5] [4] | Harsh (often requires high temp. >80°C) [4] |
| Complexation Speed | Rapid [5] | Slower |
| In Vivo Stability with ⁶⁴Cu | High (less liver uptake, better contrast) [3] [4] | Lower (transchelation, higher liver uptake) [3] |
| Hydrophilicity | Higher (faster clearance) [5] | Lower |
This compound ester is a critical tool in modern radiopharmaceutical science. Its core advantages include the ability to form highly stable complexes with key radionuclides like Gallium-68 and Copper-64 under mild conditions, its relatively high hydrophilicity which can improve pharmacokinetics, and its versatility in being conjugated to a wide range of targeting molecules.
This compound is a key reagent in radiopharmaceutical development, designed to connect a radioactive metal atom to a biological targeting molecule (like a peptide or antibody) [1].
The following diagram illustrates the conjugation and radiolabeling process:
| Property | Specification |
|---|---|
| CAS Number | 1407166-70-4 |
| Molecular Formula | C₁₉H₂₈N₄O₁₀ |
| Molecular Weight | 472.45 g/mol |
| Appearance | Solid at room temperature |
| Storage Conditions | -20°C for long-term (3 years); stable at room temperature for short periods during shipping. |
| Solubility | Soluble in DMSO; may also be dissolved in water, ethanol, or DMF for stock solutions. |
This protocol is adapted from a study on creating 68Ga-NODAGA-NM-01 for PD-L1 imaging.
| Parameter | Specification |
|---|---|
| Reaction Mixture | 150 µg NODAGA-bioconjugate, 1 mL [68Ga]GaCl₃ (555-666 MBq), 100 µL sodium acetate (1.0 M). |
| Conditions | Incubated at room temperature (20-25°C) for 10 minutes. |
| Quality Control | Analyzed via radio-TLC and radio-HPLC. |
| Result | Radiochemical purity (RCP) consistently >98%. High stability observed in PBS and fetal bovine serum. |
NODAGA offers distinct advantages in radiopharmaceutical development:
68Ga-NODAGA-exendin-4 for insulinoma localization, demonstrate high target-to-background ratios and excellent imaging contrast [7].A study compared these two common chelators in a Ga-68 cyclic RGD dimer for imaging angiogenesis.
| Aspect | NODAGA-(RGD)₂ | DOTA-(RGD)₂ |
|---|---|---|
| Optimal Radiolabeling | 40-50 µg peptide, room temperature | 15-20 µg peptide, 95°C for 5-10 min |
| Required Peptide Mass | Higher | Lower |
| In Vivo Biodistribution | Similar high tumor uptake and good contrast in both preclinical and clinical studies. | Similar high tumor uptake and good contrast in both preclinical and clinical studies. |
For in vivo experiments, proper formulation is critical [5]:
68Ga-NODAGA-bioconjugate) is typically stable for a few hours and should be used soon after preparation.
This table outlines the core identifying characteristics and critical storage information for NODAGA-NHS.
| Property | Specification |
|---|---|
| CAS Number | 1407166-70-4 [1] [2] |
| Molecular Formula | C19H28N4O10 [1] [2] |
| Molecular Weight | 472.45 g/mol [1] [2] |
| Appearance | Typically exists as solids at room temperature [1] [2] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] [2] |
| Storage (Solution) | -80°C for 6 months or -20°C for 1 month [1] [2] |
| Shipping Condition | Stable at ambient temperature for a few days during ordinary shipping [1] [2] |
Solubility data and common formulation protocols for in vivo studies are summarized below.
| Aspect | Details | | :--- | :--- | | In Vitro Solubility | May dissolve in DMSO; other solvents to try include H2O, Ethanol, or DMF [1] [2]. | | Stock Solution Preparation | For a 10 mM stock solution, add 211.7 µL of solvent to 1 mg of this compound (or 1.058 mL to 5 mg) [1] [2]. | | Common Injection Formulations |
The diagram below illustrates the key steps for handling this compound from storage to preparation for experiments.
The handling of this compound is often part of a larger bioconjugation and radiolabeling workflow. The following protocols from research articles provide specific, validated methodologies.
Conjugation to Trastuzumab for Immuno-PET [3]
Quality Control for a NODAGA-Peptide [4]
The NODAGA-NHS reagent functions through a specific and well-understood biochemical reaction.
The following diagram illustrates the conjugation workflow and key applications:
The conjugation of this compound to a biomolecule and its subsequent radiolabeling follows a standardized protocol. The example below details the conjugation to an antibody, as described in a scientific study.
Protocol: Conjugation of this compound to Trastuzumab (Anti-HER2 Antibody) [5]
| Step | Description | Parameters |
|---|
| 1. Reaction Setup | Dissolve trastuzumab (10 mg/mL) in 0.1 M borate buffer. Add this compound ester in 5, 20, or 100 molar equivalents relative to the antibody. | Buffer: 0.1 M Borate Concentration: 10 mg/mL mAb Molar Ratio: (5-100):1 (this compound:mAb) | | 2. Incubation | Allow the conjugation reaction to proceed with gentle mixing. | Temperature: 4°C Time: 20 hours (Overnight) pH: ~8.5 (Borate buffer) | | 3. Purification | Remove unconjugated this compound and reaction byproducts from the antibody conjugate. | Method: Size-exclusion chromatography (e.g., PD-10 column) Eluent: PBS or other biocompatible buffer | | 4. Radiolabeling | Incubate the NODAGA-trastuzumab conjugate with the radiometal (e.g., ⁶⁴Cu). | Condition: Mild conditions (specifics vary by metal) |
The "bioconjugation-radiolabeling" strategy is applied to various targeting molecules to create imaging probes for different cancers.
| Application | Targeting Molecule | Radionuclide | Target / Cancer Type |
|---|---|---|---|
| Imaging Melanoma [6] | Procainamide (PCA) | ⁶⁸Ga | Melanin / Malignant Melanoma |
| Dual-Targeting Imaging [7] | LacN-E[c(RGDfK)]₂ (Glycopeptide) | ⁶⁸Ga | αvβ3 Integrin & Galectin-3 / Cancer |
| Heterobivalent Ligands [4] | GE11 & c(RGDfK) peptides | ⁶⁸Ga | EGFR & αvβ3 Integrin / Tumors |
| Nanoparticle Tracking [8] | anti-miR10b (Oligonucleotide) | ⁶⁴Cu | miR10b / Metastatic Breast Cancer |
The table below summarizes the fundamental properties of NODAGA-NHS for handling and preparation:
| Property | Specification |
|---|---|
| CAS Number | 1407166-70-4 [1] [2] |
| Molecular Formula | C₁₉H₂₈N₄O₁₀ [1] [2] |
| Molecular Weight | 472.45 g/mol [1] [2] |
| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [2]. |
| Shipping Condition | Stable at ambient temperature for a few days during ordinary shipping [2]. |
A common application is conjugating this compound to monoclonal antibodies like trastuzumab. The following diagram illustrates the core workflow, which can be adapted for other biomolecules.
This compound conjugation to an antibody.
A typical protocol for conjugating this compound to trastuzumab is as follows [3]:
This protocol typically results in about 2.5 NODAGA moieties per antibody molecule [3].
Once conjugated, the NODAGA-biomolecule can be radiolabeled with ⁶⁴Cu. The workflow for this process is outlined below.
Radiolabeling NODAGA-antibody conjugate with Copper-64.
A key advantage of NODAGA is that it allows for efficient radiolabeling under mild conditions. Here’s a summary of optimized parameters:
| Parameter | Optimization Finding for [⁶⁴Cu]Cu-NODAGA-trastuzumab [3] |
|---|---|
| Antibody Amount | As little as 10 µg can be used, but 25 µg enables faster labeling. |
| Temperature | Efficient labeling occurs at room temperature. |
| Time | Full incorporation of ⁶⁴Cu can be achieved in 15-30 minutes. |
NODAGA is often compared with the chelator DOTA for ⁶⁴Cu labeling. The table below highlights key comparative findings:
| Aspect | NODAGA (Findings) | DOTA (for Context) |
|---|---|---|
| In Vitro Stability | High stability in PBS and mouse serum [4]. | Good stability, but may be lower than NODAGA in some challenges [4]. |
| Stability vs. Transchelation | Higher resistance to transchelation by EDTA (a competing chelator) [4]. | Lower resistance to transchelation in challenge assays [4]. |
| In Vivo Performance | Lower non-target liver uptake, indicating higher complex stability in vivo [5]. | Higher liver uptake can occur, suggesting some release of ⁶⁴Cu [5]. |
| Tumor Targeting | Good tumor uptake (3–9% ID/g) and high immunoreactive fraction (88–94%) [4] [3]. | Good tumor uptake, but potentially lower contrast due to higher background [5]. |
These characteristics make NODAGA a preferred chelator for ⁶⁴Cu, as it provides stable radiolabeling and improves image contrast by reducing background signal in non-target organs like the liver [4] [5].
This first part of the protocol details the covalent coupling of the NODAGA chelator to the Alexa Fluor 594 dye.
Confirm successful conjugation using Orbitrap Mass Spectrometry. The theoretical molecular weight of the product is 1163.4 g/mol. The key peaks to identify are [1]:
This section covers the radiolabeling of the NODAGA-GA-Alexa Fluor 594 conjugate with 68Ga.
The tables below summarize the optimized conditions for both synthesis steps as reported in the research.
Table 1: Optimization of NODAGA Conjugation to Alexa Fluor 594 [1]
| Parameter | Investigated Range | Optimized Condition | Result / Rationale |
|---|---|---|---|
| Molar Ratio (NODAGA:Dye) | 5:1 to 20:1 | 20:1 | Lower ratios (5:1, 10:1) resulted in significantly lower chemical yields [1]. |
| Reaction Temperature | Room Temperature to 80°C | 80°C | The temperature was limited by the boiling point of acetonitrile (82°C) [1]. |
| Reaction Time | Up to 60 minutes | 30-60 minutes | Yield increased from ~50% at 30 min to ~80% at 60 min [1]. |
| Solvent | - | Anhydrous Acetonitrile | Chosen over water for the conjugation reaction [1]. |
| Base | - | Pyridine | Used to facilitate the reaction instead of triethylamine [1]. |
Table 2: Optimization of 68Ga Radiolabeling [1]
| Parameter | Investigated Range | Optimized Condition | Result / Rationale |
|---|---|---|---|
| Conjugate Concentration | 50 µM to >125 µM | ≥125 µM | Concentrations above 125 µM achieved RCC >85%; 50 µM yielded only ~70% [1]. |
| Labeling Temperature | Room Temperature & 80°C | 80°C | Chosen for speed: 85% RCC in 15 min vs. slower kinetics at room temperature [1]. |
| Labeling Time | 2 min to 60 min | 15 minutes | At 80°C, this duration achieves the optimal RCC of >85% [1]. |
| Final Product Purity | - | >97% | Achieved after C18 purification and reformulation in isotonic saline [1]. |
The following diagram illustrates the two-step synthesis workflow and the underlying chemical reaction.
The human epidermal growth factor receptor 2 (HER2) is overexpressed in 20–30% of all breast cancer cases, leading to increased cell proliferation, growth, and migration [1] [2]. Trastuzumab, a humanized monoclonal IgG1 antibody, binds with high specificity to the HER2 receptor and is a cornerstone for treating HER2-positive breast and gastric cancers [3]. For non-invasive imaging using Positron Emission Tomography (PET), trastuzumab can be radiolabeled with the radiometal copper-64 (⁶⁴Cu, t₁/₂ = 12.7 h) [4]. This process requires the use of a bifunctional chelator (BFC) that is first conjugated to the antibody and subsequently complexes the radiometal.
The selection of an appropriate BFC is critical for the stability and efficacy of the final radioimmunoconjugate. While the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been widely used for this purpose, evidence suggests that triaza-macrocyclic chelators, such as NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), can offer superior performance for coordinating copper-64 [5]. NODAGA forms complexes with ⁶⁴Cu under milder conditions and demonstrates higher kinetic inertness in vivo, reducing transchelation to native copper-binding proteins like superoxide dismutase and resulting in improved image contrast due to lower non-target organ uptake [4] [5]. This document provides a detailed protocol for the bioconjugation of NODAGA-NHS to trastuzumab, its subsequent radiolabeling with copper-64, and a comparative analysis with the DOTA-trastuzumab conjugate.
The difference in denticity (number of donor atoms) and ring size significantly influences their coordination chemistry with copper-64.
The table below summarizes key characteristics of DOTA and NODAGA when used for ⁶⁴Cu-labeling of immunoconjugates.
Table 1: Comparative Analysis of DOTA and NODAGA for ⁶⁴Cu-labeling of Immunoconjugates
| Parameter | DOTA | NODAGA |
|---|---|---|
| Macrocycle Structure | 12-membered tetraaza (cyclen) | 9-membered triaza (TACN) |
| Labeling Efficiency | Requires higher temps (≥40°C) and longer times for high RCC [5] | Achieves high RCC under mild conditions (room temp, 15 min) [4] |
| In Vitro Stability | Good stability in PBS and serum [4] | Excellent stability in PBS and serum; higher resistance to transchelation (e.g., against EDTA) [4] |
| In Vivo Stability | Prone to transchelation, leading to liver uptake [5] | Superior kinetic inertness, resulting in lower liver and non-target accumulation [5] |
| Typical Conjugates per mAb | ~3.3 (with 20-fold molar excess) [5] | ~2.5 (with 20-fold molar excess) [5] |
This protocol describes the covalent linking of NODAGA to primary amines on trastuzumab [2].
The following workflow diagram illustrates the entire process from conjugation to final quality control.
This protocol describes the radiolabeling of the NODAGA-trastuzumab conjugate to form the final PET imaging agent [1] [4].
A summary of the required quality control tests and their specifications for the final product is provided below.
Table 2: Quality Control Tests and Specifications for [⁶⁴Cu]Cu-NODAGA-trastuzumab
| Test Parameter | Method | Acceptance Criteria |
|---|---|---|
| Radiochemical Purity (RCP) | iTLC (EDTA buffer) or HPLC (SEC) | >97% [1] |
| pH | pH strip or pH meter | 5.0 - 7.0 |
| Visual Inspection | Visual | Clear, colorless solution, free of particulate matter |
| Immunoreactive Fraction | Binding assay with HER2-positive cells (e.g., BT474) | >85% (should be comparable to native trastuzumab) [4] |
| Stability | iTLC after incubation in PBS/mouse serum (e.g., 24h, 37°C) | RCP remains >90% [4] |
Upon successful conjugation and radiolabeling, researchers can expect the following outcomes based on published data:
The bioconjugation of this compound to trastuzumab provides a robust and reliable method for producing a highly effective immuno-PET agent for imaging HER2-positive cancers. The key advantage of NODAGA over the traditionally used DOTA chelator lies in its ability to form more stable complexes with copper-64 under milder radiolabeling conditions, resulting in improved in vivo performance with reduced liver uptake. The protocols outlined herein provide researchers with a detailed roadmap from synthesis to quality control, enabling the development of a high-quality radiopharmaceutical for preclinical and clinical applications.
Bone metastases are a common complication of advanced cancers, particularly breast and prostate malignancies, affecting 65-75% of metastatic breast cancer patients. Early detection of these metastases is critical for optimal patient management and preventing skeletal-related events. While technetium-99m-labeled bisphosphonates have long been used for bone scintigraphy, positron emission tomography (PET) offers superior sensitivity, resolution, and quantification capabilities. The development of gallium-68-based bisphosphonate conjugates represents a significant advancement in molecular imaging of skeletal pathologies, combining the favorable decay characteristics of this generator-produced radionuclide with the proven bone-targeting properties of bisphosphonates [1] [2].
Pamidronic acid (3-amino-1-hydroxypropylidene-1,1-bisphosphonate) is a second-generation, nitrogen-containing bisphosphonate with strong affinity for hydroxyapatite, the mineral component of bone. Its mechanism of action involves binding to bone mineral surfaces and inhibiting osteoclast-mediated bone resorption through inhibition of the mevalonate pathway, specifically the enzyme farnesyl pyrophosphate synthase. This dual functionality makes pamidronic acid an excellent targeting moiety for both diagnostic imaging and therapeutic applications in metabolic bone diseases and bone metastases [3] [4].
The NODAGA chelator (2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) has emerged as an optimal bifunctional chelator for gallium-68 radiopharmaceuticals due to its rapid complexation kinetics and exceptional stability of resulting radiometal complexes. Unlike the macrocyclic DOTA chelator which requires heating for efficient gallium-68 incorporation, NODAGA enables efficient radiolabeling under milder conditions—a significant advantage considering the 68-minute half-life of gallium-68. The NODAGA-NHS ester derivative simplifies conjugation to amine-containing molecules like pamidronic acid through formation of stable amide bonds, facilitating straightforward radiopharmaceutical development [2] [5].
The conjugation reaction involves nucleophilic acyl substitution where the primary amine group of pamidronic acid attacks the electrophilic carbonyl carbon of the this compound ester, resulting in formation of a stable amide bond with release of N-hydroxysuccinimide (NHS) as a byproduct. This coupling reaction proceeds efficiently in aqueous-organic solvent mixtures under mildly basic conditions, which promote amine nucleophilicity while minimizing hydrolysis of the NHS ester active group. The reaction specificity is ensured by the presence of a single primary amine group in pamidronic acid that serves as the sole attachment point for chelator conjugation, preserving the critical bisphosphonate moiety responsible for bone targeting [2].
Table 1: Reagents and Quantities for NODAGA-Pamidronic Acid Conjugation
| Component | Quantity | Purity/Specification | Supplier Examples |
|---|---|---|---|
| Pamidronic acid | 1 equivalent | ≥95% pharmaceutical grade | Santa Cruz Biotechnology |
| This compound ester | 1.2 equivalents | >98% purity | CheMatech |
| Triethylamine (TEA) | 34 μL in 665 μL H₂O | ≥99.5% anhydrous | Sigma-Aldrich |
| Dimethylformamide (DMF) | 665 μL | Anhydrous, 99.8% | Qrec |
| Deionized water | 665 μL | HPLC grade, 18.2 MΩ·cm | In-house purification |
Preparation of pamidronic acid solution: Dissolve 10 mg (42.5 μmol) of pamidronic acid in 665 μL of deionized water in a 5 mL reaction vial. Add 34 μL of triethylamine to adjust the pH to approximately 8.0 and vortex until completely dissolved. The solution should appear clear without any particulate matter [2].
Preparation of this compound solution: Dissolve 14.3 mg (51 μmol) of this compound ester in 665 μL of anhydrous DMF in a separate vial. Sonicate briefly if necessary to ensure complete dissolution.
Conjugation reaction: Transfer the this compound solution to the pamidronic acid solution in 50-μL fractions over 10 minutes with constant vortexing. After complete addition, seal the reaction vial and incubate at room temperature (20-25°C) for 4 hours with continuous magnetic stirring at 300 rpm [2].
Reaction monitoring: Monitor reaction progress hourly using analytical RP-HPLC with a C18 column (4.6 × 150 mm, 5 μm) and 0.1% trifluoroacetic acid in water as mobile phase at 0.65 mL/min. Detect at 220 nm wavelength. The NODAGA-pamidronic acid conjugate typically elutes at 8.3 minutes, while unreacted pamidronic acid elutes at 4.1 minutes [2].
Purification and isolation:
Quality assessment: Verify identity by liquid chromatography-mass spectrometry (LC-MS) using positive ion electrospray ionization. Expected m/z for NODAGA-pamidronic acid: [M+H]+ 643.1, [M+Na]+ 665.1. Determine purity by analytical RP-HPLC (>95% required for radiolabeling) [2].
Diagram 1: Conjugation workflow for NODAGA-pamidronic acid synthesis
Gallium-68 can be obtained from a 68Ge/68Ga generator system, which provides a convenient hospital-based source without requiring an on-site cyclotron. For optimal labeling efficiency, precondition the eluted gallium-68 fraction as follows:
Systematic optimization of radiolabeling conditions is essential for achieving high radiochemical yields suitable for clinical application. The following parameters were determined to be critical for reproducible results:
Table 2: Optimized Radiolabeling Parameters for [68Ga]Ga-NODAGA-Pamidronic Acid
| Parameter | Optimal Range | Effect on Radiochemical Yield | Recommended Value |
|---|
| pH | 4.0-4.5 | <4.0: Incomplete complexation >4.5: Ga(OH)₃ precipitation | 4.2 | | Temperature | 60-95°C | <60°C: Slow kinetics >95°C: Risk of decomposition | 80°C | | Reaction time | 10-15 minutes | <10 min: Incomplete >15 min: No significant improvement | 12 minutes | | Precursor amount | 25-50 μg | <25 μg: Lower yield >50 μg: No significant improvement | 30 μg | | Buffer system | Sodium acetate | Provides optimal pH control | 0.5 M, pH 4.2 |
Precursor solution preparation: Dissolve 30 μg of NODAGA-pamidronic acid conjugate in 500 μL of 0.5 M sodium acetate buffer (pH 4.2) in a 5 mL reaction vial sealed with a rubber septum [2].
Radionuclide addition: Transfer the preconditioned Ga-68 eluate (approximately 1 mL in 0.1N HCl, 50-200 MBq) to the reaction vial containing the precursor solution. Rinse the vial with 200 μL of sodium acetate buffer and add to the reaction mixture [2].
Heating and mixing: Heat the reaction mixture at 80°C for 12 minutes with continuous magnetic stirring. For generator eluates with high metallic impurity content, increase temperature to 95°C and extend reaction time to 15 minutes [2].
Reaction monitoring: Withdraw a 1-2 μL aliquot and analyze by radio-thin layer chromatography (radio-TLC) using silica gel strips and 0.1 M citrate buffer (pH 5.0) as mobile phase. Free Ga-68 migrates with the solvent front (Rf = 0.8-1.0), while [68Ga]Ga-NODAGA-pamidronic acid remains at the origin (Rf = 0.0-0.2) [2].
Purification and formulation: After cooling to room temperature, dilute the reaction mixture with 10 mL of sterile water and pass through a C18 SPE cartridge. Wash with 5 mL of water to remove hydrophilic impurities. Elute the purified product with 1 mL of ethanol into a sterile vial containing 9 mL of phosphate-buffered saline. Pass through a 0.22 μm sterile filter into the final product vial [2].
Quality control testing:
High-performance liquid chromatography is employed for both chemical and radiochemical purity assessment. The following methods have been validated for NODAGA-pamidronic acid and its gallium-68 complex:
Mass spectrometry provides definitive confirmation of conjugate identity and purity:
The bone-targeting potential of [68Ga]Ga-NODAGA-pamidronic acid can be quantified through in vitro binding studies using hydroxyapatite as a bone mineral analogue:
Table 3: Comparative Performance of Gallium-68-Labeled Bisphosphonates
| Parameter | [68Ga]Ga-NODAGA-Pamidronic Acid | [68Ga]Ga-DOTAZOL | [68Ga]Ga-DOTAPAM | [18F]NaF |
|---|---|---|---|---|
| Radiochemical yield | 80-90% | 80-95% | 80-95% | >95% |
| Hydroxyapatite binding | >90% | 92.7% | 91.2% | >95% |
| Femur SUV (rat) | Data not specified | 5.4 ± 0.6 | 4.5 ± 0.2 | 4.8 ± 0.2 |
| Renal clearance | Fast | Fast | Fast | Fast |
| Preparation time | 25 min | 15 min | 15 min | 60 min |
| Bone-to-background ratio | High | High | High | High |
Evaluation of serum stability is essential for predicting in vivo behavior:
Ex vivo biodistribution studies in animal models provide critical data on tracer pharmacokinetics and target accumulation:
The biodistribution profile should demonstrate rapid blood clearance and high bone accumulation with femur-to-muscle ratios exceeding 10:1 at 60 minutes post-injection. Renal excretion should be the primary clearance pathway, with minimal hepatobiliary excretion [6] [2].
In vivo imaging validates the targeting properties observed in biodistribution studies:
Diagram 2: In vivo mechanism of bone targeting and imaging workflow
Several critical factors require attention during method development and optimization:
Table 4: Troubleshooting Guide for NODAGA-Pamidronic Acid Conjugation and Radiolabeling
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low conjugation yield | Incorrect pH, Insufficient reaction time, Improper molar ratio | Adjust pH to 8.0, Extend reaction to 4h, Use 1.2:1 this compound:Pamidronic acid ratio | Freshly prepare TEA solution, Use anhydrous DMF |
| Low radiolabeling efficiency | Incorrect pH, Insufficient precursor, Metallic impurities | Adjust pH to 4.2, Increase precursor to 30-50 μg, Purify generator eluate | Pre-condition Ga-68 eluate, Use high-purity buffers |
| Poor hydroxyapatite binding | Incorrect conjugate structure, Radiolytic degradation | Verify conjugate by MS, Add ascorbic acid for stabilization | Ensure proper storage conditions (-20°C) |
| High soft tissue uptake in vivo | Incomplete purification, Colloidal Ga-68 formation | Implement SPE purification, Check acetate buffer purity | Use sterile, endotoxin-free reagents |
The NODAGA-pamidronic acid conjugate represents a promising precursor for gallium-68-based PET radiopharmaceuticals for imaging pathological bone conditions. The detailed protocols outlined in this document provide researchers with a comprehensive methodology for conjugate synthesis, radiolabeling optimization, quality control, and preclinical validation. The theranostic potential of this platform is particularly promising, as the same conjugate can potentially be labeled with lutetium-177 for therapeutic applications in painful bone metastases, creating a matched pair for diagnosis and treatment [6] [2].
Future development directions include clinical translation of [68Ga]Ga-NODAGA-pamidronic acid for early detection of bone metastases, comparative studies with existing standards like [18F]NaF and [99mTc]Tc-MDP, and exploration of its utility in monitoring treatment response. Additionally, the conjugation strategy described here could be adapted for developing bisphosphonate-based radiopharmaceuticals with other diagnostic and therapeutic radionuclides, further expanding the toolbox for personalized nuclear medicine.
Neuropilin-1 (NRP-1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for multiple signaling pathways, most notably as an enhancer of VEGF-VEGFR2 (vascular endothelial growth factor receptor 2) signaling in tumor angiogenesis. NRP-1 is overexpressed in various malignant tumors, including glioblastoma, breast cancer, and prostate cancer, where its expression correlates with poor prognosis and increased tumor aggressiveness. The receptor's b1 domain contains a specific binding pocket that recognizes proteins with a C-terminal arginine (CendR motif), making it an attractive target for peptide-based therapeutics and diagnostics. [1] [2] [3]
The KDKPPR peptide represents an optimized ligand for targeting NRP-1, derived from sequence homology studies of the VEGF165 exon 8a domain. This hexapeptide demonstrates enhanced binding affinity for NRP-1 compared to earlier generation peptides, with the C-terminal arginine serving as a critical residue for interaction with the acidic binding pocket of the NRP-1 b1 domain. Structural studies have revealed that the terminal PPR motif becomes buried within the VEGF-binding cleft of NRP-1, with key interactions involving Asp320, Ser346, Thr349, and Tyr353 residues that stabilize the complex through hydrogen bonding and electrostatic interactions. [4] [5]
Table 1: Key Characteristics of KDKPPR Peptide and NRP-1 Target
| Parameter | Description | Significance |
|---|---|---|
| NRP-1 Expression | Overexpressed in tumor vasculature and various cancer cells | Correlates with tumor aggressiveness and poor prognosis |
| Binding Domain | b1 domain of NRP-1 | Recognizes C-terminal arginine (CendR) motifs |
| Peptide Sequence | Lys-Asp-Lys-Pro-Pro-Arg | Optimized from VEGF165 exon 8a domain |
| Critical Residues | C-terminal PPR motif | Essential for binding affinity and specificity |
| Structural Basis | Crystal structure with NRP-1 b1 domain resolved | Reveals key interactions with Asp320, Ser346, Thr349, Tyr353 |
The therapeutic utility of KDKPPR stems from its ability to be conjugated to various payloads without significant loss of binding affinity, enabling its application in targeted drug delivery, molecular imaging, and photodynamic therapy. Recent studies have demonstrated successful conjugation with porphyrin photosensitizers, gadolinium-based contrast agents, gold nanoparticles, and chelators for radiolabeling, highlighting the versatility of this targeting peptide in cancer theranostics. [4] [5] [6]
The synthesis of KDKPPR peptide is performed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, which provides high yields and excellent purity profiles necessary for biomedical applications.
Resin Preparation: Begin with 100 mg of Wang resin (loading capacity: 0.7-1.0 mmol/g) placed in a solid-phase reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by DMF washing (3 × 5 mL).
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 5 mL) for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash thoroughly with DMF (5 × 5 mL) to remove all piperidine.
Amino Acid Coupling: For each amino acid incorporation, use 4 equivalents of Fmoc-protected amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Bubble nitrogen through the reaction mixture for 2 hours at room temperature. Monitor coupling completion using the Kaiser test. Wash with DMF (3 × 5 mL) between couplings.
Specific Sequence Assembly: Assemble the K(Dde)KPPR sequence using standard coupling protocols. After complete sequence assembly, selectively remove the Dde protecting group from the lateral lysine chain using 2% hydrazine in DMF (3 × 10 minutes). [4]
The conjugation of this compound to the KDKPPR peptide proceeds through amine-reactive chemistry, targeting the ε-amino group of the lateral lysine residue.
Chelator Solution Preparation: Dissolve This compound ester (Chematech, France) in anhydrous DMSO at a concentration of 10 mg/mL. Use freshly prepared solution immediately to prevent hydrolysis.
Conjugation Reaction: Add 1.5 equivalents of this compound solution to the peptide-resin in the presence of 2 equivalents of DIPEA as a base catalyst. React for 12-16 hours at room temperature with gentle agitation.
Cleavage and Deprotection: Prepare cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v), and add to the resin (10 mL per gram of resin). React for 3 hours at room temperature with occasional agitation. Filter the resin and precipitate the peptide in cold diethyl ether at -20°C.
Purification: Purify the crude product by preparative reversed-phase HPLC using a C18 column (Phenomenex, 250 × 21.2 mm, 5 μm) with a gradient of 5-95% acetonitrile in 0.1% TFA over 30 minutes at 10 mL/min flow rate. Detect at 220 nm. Collect the product fraction and lyophilize to obtain NODAGA-KDKPPR as a white powder. [4] [7]
Table 2: Required Materials and Reagents for Synthesis
| Material/Reagent | Specifications | Purpose |
|---|---|---|
| Wang Resin | 100-200 mesh, 0.7-1.0 mmol/g loading | Solid support for synthesis |
| Fmoc-Protected Amino Acids | >98% purity, including Fmoc-Lys(Dde)-OH | Peptide chain building blocks |
| This compound Ester | >95% purity (Chematech) | Bifunctional chelator |
| HBTU | >99% purity | Coupling reagent |
| DIPEA | >99.5% purity, distilled | Base catalyst |
| Cleavage Cocktail | TFA/TIPS/H₂O (95:2.5:2.5) | Final cleavage and deprotection |
| HPLC Solvents | HPLC grade ACN, Milli-Q water, TFA | Purification and analysis |
The final product should be characterized by analytical HPLC (typically >95% purity), mass spectrometry (calculated for C₄₆H₇₂N₁₄O₁₇: [M+H]+ 1125.52, found 1125.51), and NMR spectroscopy for structural confirmation. Proper storage at -20°C under desiccated conditions ensures stability for at least 12 months. [4]
The incorporation of gallium-68 into NODAGA-KDKPPR utilizes a straightforward, one-step procedure that capitalizes on the exceptional complexation kinetics between the NODAGA chelator and Ga³⁺ ions.
Gallium-68 Elution: Elute a 68Ge/68Ga generator (e.g., GalliaPharm, Eckert & Ziegler) with 5-6 mL of 0.1 M ultrapure HCl directly into a reaction vial containing 20-30 µg of NODAGA-KDKPPR precursor. The eluate should be fresh and used immediately to maximize radiochemical yield.
Labeling Reaction: Adjust the pH to 3.5-4.0 using 1.5 M sodium acetate buffer. The optimal reaction volume is 3-5 mL. Heat the reaction mixture at 95°C for 10-15 minutes with constant agitation. These conditions represent a balance between achieving high radiochemical yield and maintaining peptide integrity. [4] [7]
Purification: After cooling, purify the reaction mixture using a C18 light solid-phase extraction cartridge. Pre-condition the cartridge with 5 mL ethanol followed by 10 mL water. Load the reaction mixture and wash with 10 mL water to remove uncomplexed 68Ga and other impurities. Elute the purified [68Ga]Ga-NODAGA-KDKPPR with 1 mL of ethanol followed by 3-4 mL of saline.
Formulation: Sterilize the final product by passage through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. Determine the appropriate dose based on specific activity and intended application. [4]
Rigorous quality control is essential to ensure the radiopharmaceutical meets specifications for preclinical and clinical applications.
Radiochemical Purity (RCP): Analyze by radio-HPLC using a C18 column (150 × 4.6 mm, 3 µm) with a gradient of 5-95% acetonitrile in 0.1% formic acid over 15 minutes at 1 mL/min flow rate. The RCP should exceed 95%, with the product typically eluting at 8-10 minutes. Alternatively, use radio-iTLC with silica gel strips and 0.1 M citrate buffer (pH 4.0) as mobile phase, where the complexed 68Ga remains at the origin (Rf = 0-0.1) and free 68Ga migrates with the solvent front (Rf = 0.8-1.0). [4] [7]
Specific Activity: Determine by measuring the radioactivity in a dose calibrator and dividing by the mass of the peptide, typically achieving 15-40 MBq/nmol. The molar activity should be sufficiently high to avoid pharmacological effects from mass overload.
Lipophilicity: Determine the log P value by partitioning between n-octanol and phosphate buffer (0.1 M, pH 7.4). [68Ga]Ga-NODAGA-KDKPPR exhibits hydrophilic properties with a log P of -1.86, consistent with its favorable pharmacokinetic profile. [4]
Stability Assessment: Incubate the radiolabeled compound in human serum at 37°C for up to 2 hours. Analyze by radio-HPLC at 30, 60, and 120 minutes to demonstrate stability, with less than 5% decomposition over 120 minutes. [4]
Table 3: Radiochemical Parameters for [68Ga]Ga-NODAGA-KDKPPR
| Parameter | Optimal Value | Analytical Method |
|---|---|---|
| Radiochemical Yield | >95% (non-decay corrected) | Dose calibrator measurement |
| Radiochemical Purity | >95% | Radio-HPLC or radio-iTLC |
| Molar Activity | 15-40 MBq/nmol | UV-HPLC with radioactivity detection |
| Log P | -1.86 | Octanol-water partition coefficient |
| Stability | >120 min in serum | Radio-HPLC at 37°C in human serum |
| pH | 6.0-7.5 | pH indicator strips |
For dual-mode imaging applications where KDKPPR is conjugated with both NODAGA and fluorescent dyes like Cy5, comprehensive photophysical characterization is essential.
Absorbance Spectroscopy: Dissolve the Cy5-conjugated compound in PBS (pH 7.4) at a concentration of 5 µM. Record the UV-Vis absorption spectrum from 300-800 nm using a spectrophotometer. The characteristic absorbance maximum for Cy5 is approximately 649 nm, though this may show slight bathochromic shifts upon conjugation. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law from a series of dilutions. [4]
Fluorescence Quantum Yield (φF): Determine using a comparative method with a reference fluorophore of known quantum yield. Use Cy5 in water (φF = 27%) as a reference. Measure the integrated fluorescence intensity of the reference and sample solutions with matched absorbance at the excitation wavelength (typically 600-630 nm). Calculate using the formula: φF(sample) = φF(reference) × (Intensity_sample/Intensity_reference) × (n²_sample/n²_reference), where n is the refractive index of the solvent. The conjugated compound typically shows enhanced quantum yield (up to 61%) due to improved water solubility. [4]
Evaluation of the molecular affinity of NODAGA-KDKPPR for NRP-1 is crucial for validating target engagement.
Surface Plasmon Resonance (SPR): Immobilize recombinant human NRP-1 b1 domain on a CM5 sensor chip using standard amine coupling to achieve 500-1000 response units. Use HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) as running buffer. Inject serial dilutions of NODAGA-KDKPPR (0.1-100 µM) at a flow rate of 30 µL/min for 120-second association followed by 300-second dissociation. Regenerate the surface with 10 mM glycine-HCl (pH 2.0). Analyze data using a 1:1 binding model to determine the equilibrium dissociation constant (KD), typically ranging from 0.5 to 4.7 µM depending on the specific construct. [4] [6]
Competitive Binding Assays: Perform competition experiments with known NRP-1 ligands such as VEGF165 or CendR peptides to confirm binding specificity. Pre-incubate NRP-1 with varying concentrations of competitors before introducing NODAGA-KDKPPR. Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation. [5]
Diagram 1: Binding affinity assessment methodology for KDKPPR-NRP-1 interaction using Surface Plasmon Resonance (SPR)
Evaluation of cellular uptake provides critical information on the targeting efficiency and internalization kinetics of the radiolabeled compound.
Cell Culture Models: Use HUVEC (human umbilical vein endothelial cells) as a model for angiogenic endothelial cells expressing NRP-1, and MDA-MB-231 (triple-negative breast cancer cells) as a model for NRP-1-positive cancer cells. Maintain cells in appropriate media supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere. [4]
Uptake Experiments: Seed cells in 12-well plates at a density of 2 × 10⁵ cells/well and culture for 48 hours to reach 80-90% confluence. Replace medium with fresh medium containing [68Ga]Ga-NODAGA-KDKPPR (10-100 nM, 0.1-1 MBq/well). Incubate at 37°C for various time points (15, 30, 60, 120 minutes). For specificity assessment, include control groups with excess unlabeled peptide (100-fold molar excess) or NRP-1 blocking antibody.
Quantification: After incubation, wash cells twice with cold PBS, then lyse with 1% SDS in 0.1 M NaOH. Measure radioactivity in a gamma counter. Normalize counts to total cellular protein measured by BCA assay. Express results as percentage of added dose per mg of protein. Typical uptake values range from 1.5-3.0% ID/mg protein at 60 minutes in NRP-1-positive cells, with significant reduction (>70%) in blocked conditions. [4] [8]
Although [68Ga]Ga-NODAGA-KDKPPR is primarily designed for diagnostic applications, assessment of its cytotoxicity profile is essential for safety evaluation.
MTT Assay: Seed cells in 96-well plates at 5 × 10³ cells/well and incubate for 24 hours. Treat with increasing concentrations of non-radioactive Ga-NODAGA-KDKPPR (0.1-100 µM) for 24-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with a reference at 630 nm. Calculate cell viability as percentage of untreated controls. The compound typically shows no significant cytotoxicity at concentrations up to 100 µM. [4]
Clonogenic Assay: Treat cells with various concentrations of the compound for 24 hours, then trypsinize and reseed at low density (200-500 cells/well in 6-well plates). Culture for 10-14 days with regular medium changes, then fix with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells. Express results as plating efficiency relative to untreated controls. [4]
Appropriate animal models are essential for evaluating the targeting efficiency and biodistribution of [68Ga]Ga-NODAGA-KDKPPR.
Brain Metastasis Model: Use athymic nude rats (200-250 g) for brain metastasis studies. Anesthetize animals and surgically expose the right common carotid artery. Inject MDA-MB-231 cells (1 × 10⁶ in 100 µL PBS) slowly into the carotid artery. Allow 3-4 weeks for metastatic foci development in the brain. Confirm tumor growth by MRI before PET imaging. [4]
Subcutaneous Xenograft Model: For simpler tumor models, inoculate MDA-MB-231 cells (5 × 10⁶ in 100 µL Matrigel) subcutaneously into the flank of nude mice. Monitor tumor growth until they reach 0.5-1.0 cm in diameter (typically 2-3 weeks). [8]
In vivo PET imaging procedures optimize the contrast between tumor and background tissues.
Radiotracer Administration: Inject [68Ga]Ga-NODAGA-KDKPPR (5-10 MBq for mice, 20-30 MBq for rats) via the tail vein in mice or caudal vein in rats. Use isotonic saline as vehicle with final peptide mass of 1-5 µg per animal.
Image Acquisition: Anesthetize animals with isoflurane (2-3% in oxygen) and position in the PET scanner. Begin dynamic acquisition immediately after injection for 60-90 minutes, or perform static scans at specific time points (e.g., 10, 30, 60 minutes post-injection). Maintain body temperature at 37°C throughout the procedure.
Image Analysis: Reconstruct images using appropriate algorithms (OSEM for PET). Draw regions of interest (ROIs) around tumors and major organs. Calculate standardized uptake values (SUV) as: SUV = (tissue radioactivity concentration [Bq/g] / (injected dose [Bq] / body weight [g])). Typical tumor uptake values range from 2.5-4.5% ID/g at 60 minutes, with tumor-to-brain ratios exceeding 5:1. [4] [8]
Diagram 2: In vivo pharmacokinetics and imaging workflow for [68Ga]Ga-NODAGA-KDKPPR
Ex vivo biodistribution provides quantitative validation of the PET imaging findings.
Tissue Sampling: At predetermined time points after injection (e.g., 30, 60, 120 minutes), euthanize animals (n=5 per time point) and collect tissues of interest (blood, heart, lung, liver, spleen, kidneys, intestine, muscle, bone, and tumor). Weigh tissues accurately and measure radioactivity in a gamma counter.
Data Analysis: Calculate percentage injected dose per gram of tissue (%ID/g) for each sample. Correct for radioactive decay. Compare tumor uptake to background tissues, calculating tumor-to-organ ratios. Typical results show high kidney uptake (reflecting renal excretion), moderate liver uptake, and low background in brain and muscle, demonstrating favorable targeting properties. [4] [6]
Low Radiochemical Yield: If radiochemical yield falls below 90%, check generator elution efficiency, ensure proper pH adjustment, verify peptide integrity, and confirm adequate heating during the reaction. Fresh generator eluate and precise pH control to 3.5-4.0 typically resolve this issue.
Reduced Binding Affinity: If in vitro or in vivo targeting efficiency decreases, verify peptide sequence by mass spectrometry, check storage conditions (-20°C, desiccated), avoid repeated freeze-thaw cycles, and confirm NRP-1 expression in cell lines by flow cytometry or Western blot.
High Background Uptake: If non-specific binding is observed in vivo, ensure adequate purification of the radiolabeled product, consider adding a blocking agent such as BSA to the formulation, and verify the injection volume and peptide mass to avoid receptor saturation.
In Vivo Instability: If metabolic degradation is suspected, add enzyme inhibitors such as bestatin to the formulation, modify the injection vehicle, or consider structural modifications to the peptide sequence to enhance metabolic stability.
The this compound KDKPPR peptide coupling strategy provides a robust platform for developing NRP-1-targeted radiopharmaceuticals for cancer imaging and therapy. The protocols outlined in this document enable the reproducible synthesis, radiolabeling, and validation of [68Ga]Ga-NODAGA-KDKPPR with high radiochemical purity and specific activity. The compound demonstrates favorable targeting properties in preclinical models, with high contrast between tumor and normal brain tissue, making it particularly promising for detecting brain metastases and other NRP-1-positive malignancies. These application notes provide researchers with comprehensive methodologies to advance this promising theranostic agent toward clinical translation.
The process of creating a targeted radiopharmaceutical with NODAGA-NHS involves two main chemical steps: conjugating the chelator to a targeting molecule, followed by radiolabeling the conjugate with a radiometal. The diagram below illustrates this workflow.
The initial step involves forming a stable amide bond between the N-hydroxysuccinimide (NHS) ester of NODAGA and a primary amine group on the targeting molecule.
Table 1: Optimized Conditions for this compound Conjugation with Various Molecules
| Target Molecule | Buffer & pH | Temperature | Time | Molar Ratio (NODAGA:Target) | Reference |
|---|---|---|---|---|---|
| Pamidronic Acid | Deionized water, pH 8.0 (adjusted with TEA) | Room Temperature | 4 hours | 3:2 to 19:2 (varied in study) | [1] |
| Trastuzumab | 0.1 M Borate Buffered Saline | 4°C | 20 hours | 5:1, 20:1, 100:1 | [2] [3] |
| Alexa Fluor 594 | Acetonitrile (with pyridine as base) | 80°C | 30-60 minutes | 20:1 | [4] |
| E[c(RGDfK)]₂ Peptide | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Reaction Setup:
Incubation:
Purification:
After conjugation and purification, the NODAGA-functionalized molecule is labeled with the positron-emitting radiometal Gallium-68.
Table 2: Optimized Conditions for Gallium-68 Radiolabeling of NODAGA-Conjugates
| NODAGA-Conjugate | Buffer & pH | Temperature | Time | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|---|
| NODAGA-Pamidronic Acid | Sodium Acetate | >60°C | Not Specified | High (Condition optimized) | [1] |
| NODAGA-LacN-E[c(RGDfK)]₂ | Not Specified | Not Specified | Not Specified | >95% | [5] |
| NODAGA-Alexa Fluor 594 | Sodium Acetate | Room Temperature or 80°C | 2-15 minutes | >85% | [4] |
Precursor Preparation:
Radiolabeling Reaction:
Purification & Formulation (Optional):
NODAGA-NHS (2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator of significant importance in radiopharmaceutical development [1] [2]. It features a robust macrocyclic triazacyclononane structure for complexing radiometals like Gallium-68 (68Ga) and an N-hydroxysuccinimide (NHS) ester group for forming stable amide bonds with primary amines (e.g., lysine residues) on biomolecules [3]. This enables the creation of targeted molecular imaging probes for Positron Emission Tomography (PET).
The conjugation reaction between this compound and a molecule of interest (e.g., a peptide, pamidronic acid, or procainamide) often results in a mixture containing the desired conjugate, unreacted this compound, and other by-products [1]. Purification is a critical step to isolate the pure conjugate, remove unreacted chelator, and ensure the high specific activity and diagnostic efficacy of the final radiopharmaceutical. This application note details a robust protocol using C18-based Solid-Phase Extraction (SPE) for this purpose.
The following workflow outlines the key stages of the conjugation and purification process for a NODAGA-biomolecule conjugate:
The table below summarizes the optimized C18 SPE protocol for purifying a typical NODAGA-conjugate. This general protocol is adapted from methods used for compounds like NODAGA-pamidronic acid and NODAGA-procainamide [1] [2].
Table 1: Step-by-Step C18 SPE Purification Protocol
| Step | Description | Key Parameters & Solutions | Purpose & Notes |
|---|---|---|---|
| 1. Condition | Pass 2-3 column volumes of strong solvent through cartridge. | Solvent: Acetonitrile (or Methanol) with 0.1% acid. | Activates and wets the hydrophobic C18 sorbent, removing impurities. |
| 2. Equilibrate | Pass 3-5 column volumes of weak aqueous buffer. | Solvent: 0.1% TFA in Water. Organic: <5% ACN. | Prepares the sorbent environment to bind peptides; keep cartridge wet. | | 3. Load Sample | Acidify reaction mixture to 0.1% TFA, dilute to <5% ACN, load slowly. | pH: ~2-3. Flow: Slow, gravity or low vacuum. | Ensures strong binding of the target conjugate to the C18 phase. | | 4. Wash | Pass 2-3 column volumes of mild wash solution. | Solvent: 0.1% TFA in 5% Acetonitrile. | Removes salts, buffers, and other polar impurities without eluting the product. | | 5. Elute | Apply 1-2 column volumes of strong elution solvent; collect fraction. | Solvent: 0.1% TFA in 50-80% Acetonitrile. Soak: 30-60 sec. | Disrupts hydrophobic interactions; collect eluate containing purified conjugate. |
Successful purification hinges on optimizing several key parameters, which are summarized in the table below based on general SPE principles for peptides and specific examples from the literature [5] [1].
Table 2: Key Optimization Parameters for C18 SPE of NODAGA-Conjugates
| Parameter | Optimization Guidance | Rationale & Impact |
|---|---|---|
| Sample Loading pH | Adjust to pH ~2-3 using 0.1% TFA. | Low pH protonates peptides, enhancing hydrophobicity and binding to C18 sorbent via ion-pairing with TFA [5]. |
| Organic Solvent in Load | Keep <5% Acetonitrile. | High organic content weakens hydrophobic interactions, causing premature elution and product loss in the flow-through [5]. |
| Wash Stringency | Use 5% ACN with 0.1% TFA. | A wash that is too strong (e.g., >10% ACN) can displace weakly bound peptides, reducing recovery [5]. |
| Elution Efficiency | Use multiple small fractions (e.g., 2 x 0.5 mL) of 50-80% ACN. | Multiple small volumes are more efficient at displacing the peptide from the sorbent than a single large volume, maximizing recovery [5]. |
| Sorbent Capacity | Do not overload the cartridge; use an appropriate sorbent mass for peptide quantity. | Overloading leads to "breakthrough," where the conjugate does not bind and is lost in the flow-through [5]. |
Following C18 SPE purification, the product must be analyzed to confirm its identity and purity.
Table 3: Common Issues and Proposed Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Recovery | Elution solvent is too weak; sorbent drying out before elution; incomplete binding due to high organic in load. | Increase ACN percentage in eluent; ensure cartridge remains wet after equilibration; dilute sample to reduce organic content. |
| Poor Purity | Incomplete washing; cartridge overloaded; unwanted side products from reaction. | Optimize wash strength and volume; use a larger capacity cartridge or scale down reaction; optimize conjugation reaction conditions. |
| Unreacted NODAGA in Product | Inefficient separation during SPE; reaction did not go to completion. | Ensure HPLC method resolves conjugate from NODAGA; consider using a slightly stronger wash to remove unreacted NODAGA before elution. |
The C18 SPE method provides a robust, efficient, and scalable approach for purifying this compound conjugates. By carefully controlling parameters such as pH, solvent strength, and flow, researchers can achieve high yields of pure conjugates, which is a critical prerequisite for developing effective and reliable radiopharmaceuticals for molecular imaging. This protocol serves as a solid foundation that can be adapted and optimized for specific NODAGA-conjugated molecules.
This compound ester (2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) serves as a versatile bifunctional chelator that enables the creation of hybrid imaging probes by conjugating fluorescent dyes to targeting vectors. This compound features a triazacyclononane framework that forms stable complexes with radiometals like gallium-68, while its NHS ester group facilitates efficient coupling to primary amines on dyes, peptides, and other biomolecules. The emergence of multimodal imaging approaches has significantly increased the demand for such hybrid agents, as they allow complementary information to be gathered from both positron emission tomography (PET) and optical imaging techniques in a single administration.
The structural configuration of NODAGA provides exceptional thermodynamic stability and kinetic inertness when complexed with gallium-68, making it particularly suitable for preclinical and clinical applications. Unlike the macrocyclic chelator DOTA, which often requires heating for efficient radiolabeling, NODAGA forms stable complexes with gallium-68 under mild conditions, including at room temperature. This characteristic is especially beneficial for heat-sensitive targeting molecules such as peptides and antibodies. The isothiocyanate functional group in this compound specifically reacts with primary amine groups (-NH₂) under basic conditions (pH 8.5-9.0), forming stable amide bonds that remain intact during radiolabeling and in vivo applications [1] [2].
Multimodal imaging probes created using this compound chemistry have demonstrated significant utility across various research domains, including cancer diagnostics, neurological disorders, and cardiovascular diseases. These probes enable non-invasive whole-body imaging via PET while simultaneously providing high-resolution optical imaging for surgical guidance or histological validation. The combination of these modalities leverages the high sensitivity of optical imaging with the superior quantification and deep-tissue penetration capabilities of PET, creating a powerful synergistic effect that enhances both research capabilities and potential clinical applications [3] [2].
The conjugation process between this compound and fluorescent dyes containing primary amine groups follows a well-established amide bond formation protocol. The following procedure has been successfully employed for conjugating this compound to Alexa Fluor 594 and Cy5 dyes:
Reaction Setup: Dissolve the fluorescent dye (e.g., Alexa Fluor 594 1,5-diaminopentane) in anhydrous acetonitrile to achieve a final concentration of 2-5 mM. Prepare a fresh solution of this compound ester in the same solvent at 20-50 mM concentration. Use a molar excess of this compound (20:1 ratio) relative to the dye to drive the reaction to completion [1].
Conjugation Reaction: Add the this compound solution to the dye solution with gentle stirring. Include pyridine as an auxiliary base (2-5% v/v) to facilitate the conjugation reaction by scavenging protons released during amide bond formation. The optimal reaction temperature is 80°C, with a reaction time of 30-60 minutes. Under these conditions, conjugation yields of 50-80% can be achieved, as monitored by analytical HPLC [1].
Purification and Characterization: Purify the crude reaction mixture using pre-conditioned C18 solid-phase extraction cartridges. Wash with water to remove unreacted this compound and reaction byproducts, then elute the conjugate with ethanol. Confirm successful conjugation by Orbitrap Mass Spectrometry with theoretical molecular weight for NODAGA-GA-Alexa Fluor 594 calculated as 1163.4 g/mol (observed m/z: 1164.4 [M+H]+, 1186.4 [M+Na]+, 1202.4 [M+K]+). Analyze UV absorbance and fluorescence emission spectra to verify the absence of peak shifts compared to the native dye, indicating that the chelator doesn't exhibit quenching properties [1].
The following diagram illustrates the chemical conjugation workflow:
The radiolabeling process of NODAGA-dye conjugates with gallium-68 requires careful optimization to achieve high radiochemical yields while maintaining stability. The following protocol has been successfully implemented for various NODAGA-dye conjugates:
Gallium-68 Processing: Elute a 68Ge/68Ga generator with 0.1 M HCl and collect the fraction with highest activity (approximately 1 mL containing 350-500 MBq). Buffer the eluate with sodium acetate (1 M; 0.15 mL) and adjust the pH to approximately 4.5 using 2% NaOH. This pH optimization is critical for efficient complexation while minimizing gallium hydrolysis [1] [4].
Radiolabeling Reaction: Add 5 μL of 3 mM NODAGA-dye conjugate stock solution to the buffered gallium-68 solution. For temperature optimization, either incubate at room temperature for 10-15 minutes or at 95°C for 5 minutes, depending on the thermal stability of the conjugate. Room temperature labeling typically achieves 85-90% radiochemical conversion (RCC) within 10 minutes, while elevated temperatures may be necessary for higher specific activity or challenging conjugates [1] [4].
Purification and Formulation: Purify the reaction mixture using an Oasis HLB cartridge (1 cc, 30 mg sorbent) to separate the radiolabeled conjugate from free gallium-68. Pre-condition the cartridge with ethanol followed by water before loading the reaction mixture. Wash with water to remove impurities, then elute the purified [68Ga]Ga-NODAGA-dye conjugate with ethanol. Evaporate the ethanol under a gentle stream of argon or nitrogen at 80°C, and reconstitute the residue in isotonic sodium chloride solution (0.9% NaCl) for in vivo applications. Perform quality control to ensure radiochemical purity exceeds 97% [1] [4].
Table 1: Optimization Parameters for NODAGA-Dye Radiolabeling with Gallium-68
| Parameter | Standard Condition | Alternative Condition | Effect on Radiochemical Yield |
|---|---|---|---|
| Temperature | Room temperature | 95°C | Increase from ~85% to >95% RCC |
| Reaction Time | 10-15 minutes | 5 minutes (at 95°C) | Faster kinetics at elevated temperatures |
| pH | 4.0-4.5 | 3.5-5.5 | Optimal complexation at pH 4.0-4.5 |
| Molar Ratio | 125 μM conjugate | 50-200 μM conjugate | Higher concentrations (>125 μM) maximize yield |
| Purification | C18/OASIS HLB cartridge | Size exclusion chromatography | Effective removal of free gallium-68 |
Comprehensive characterization of NODAGA-dye conjugates is essential to ensure their performance in multimodal imaging applications. The following analytical techniques provide critical quality control metrics:
Spectroscopic Analysis: Measure UV-Vis absorption and fluorescence emission spectra to confirm that the conjugation process hasn't altered the photophysical properties of the dye. For Cy5-based conjugates, expect an absorption maximum at approximately 649-651 nm and emission maximum at 670 nm. The molar extinction coefficient (ε) may decrease after conjugation, while fluorescence quantum yield (φF) often increases due to improved water solubility (e.g., from 27% for free Cy5-NHS to 61% for NODAGA-K(Cy5)DKPPR conjugate) [3].
Radiochemical Analysis: Determine radiochemical purity (RCP) using radio-HPLC or radio-TLC systems. For HPLC, employ a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid, monitoring simultaneously at 220-280 nm (UV) and using a radiodetector. For TLC, use silica gel strips and 0.1 M citrate buffer (pH 4-5) as the mobile phase, where free gallium-68 migrates with the solvent front (Rf = 0.9-1.0) while the labeled conjugate remains at the origin (Rf = 0-0.1) [3] [4].
Stability Assessment: Evaluate in vitro stability by incubating the radiolabeled conjugate in phosphate-buffered saline (PBS, pH 7.4) and fresh human serum at 37°C for up to 4 hours (exceeding the half-life of gallium-68). Analyze samples at 30, 60, 120, and 240 minutes using radio-TLC or radio-HPLC to detect potential transchelation or degradation. Stable conjugates should maintain >90% radiochemical purity throughout this period [3] [2].
Table 2: Photophysical and Radiochemical Properties of NODAGA-Dye Conjugates
| Conjugate | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Log D | Radiochemical Purity (%) | Specific Activity (GBq/μmol) |
|---|---|---|---|---|---|---|
| NODAGA-Alexa Fluor 594 | 590 | 617 | Data not reported | Data not reported | >97 | ~20 MBq/nmol |
| NODAGA-Cy5-DKPPR | 649-651 | 670 | 61 | -1.86 | >95 | 100.9 ± 0.42 |
| NODAGA-Sulfo-Cy7-MG11 | 750 | 773 | Data not reported | -1.9 to -2.3 | >95 | 113.1 ± 0.94 |
| 68Ga-NODAGA-PCA | N/A | N/A | N/A | Data not reported | >98 | 14.9 ± 3.9 |
For comprehensive analysis of NODAGA-dye conjugates, several advanced characterization methods provide critical structural and functional information:
Mass Spectrometric Analysis: Employ high-resolution mass spectrometry (Orbitrap or MALDI-TOF) to confirm conjugate identity and purity. For NODAGA-Alexa Fluor 594, the theoretical molecular weight is 1163.4 g/mol, with characteristic peaks observed at m/z 1164.4 [M+H]+, 1186.4 [M+Na]+, and 1202.4 [M+K]+. This technique verifies successful conjugation and detects potential impurities or side products [1].
Determination of Lipophilicity: Measure the partition coefficient (log D) using the shake-flask method with n-octanol and phosphate-buffered saline (PBS, pH 7.4). Briefly, add the radiolabeled conjugate to a mixture of n-octanol and PBS, vortex vigorously for 15-30 minutes, then centrifuge to separate phases. Measure radioactivity in both phases using a gamma counter and calculate log D as log10[(counts in n-octanol)/(counts in PBS)]. Most NODAGA-dye conjugates exhibit hydrophilic characteristics with log D values between -1.8 and -2.5, which promotes favorable pharmacokinetics for imaging applications [3] [2].
Protein Binding Assessment: Determine serum protein binding by incubating the radiolabeled conjugate in fresh human serum at 37°C for 30-60 minutes. Separate unbound tracer using size exclusion centrifugation filters (e.g., 10 kDa molecular weight cutoff) or precipitation methods. Calculate the percentage of protein-bound radioactivity relative to the total activity. Protein binding varies significantly among conjugates, ranging from approximately 20% for [68Ga]Sulfo-Cy7-FSC-RGD to over 70% for [68Ga]Sulfo-Cy7-FSC-MG, influencing their in vivo biodistribution and clearance profiles [2].
NODAGA-dye conjugates have been successfully employed in various experimental models to demonstrate their utility for multimodal imaging applications:
Cellular Uptake Studies: Evaluate specific binding and internalization of NODAGA-dye conjugates in receptor-expressing cell lines. For example, incubate [68Ga]Ga-NODAGA-K(Cy5)DKPPR (targeting neuropilin-1) with HUVEC endothelial cells and MDA-MB-231 cancer cells for 30-120 minutes at 37°C. Analyze cellular uptake by measuring radioactivity with a gamma counter and visualize internalization using confocal microscopy. Specific binding is confirmed through blocking experiments with excess unlabeled peptide, which should significantly reduce cellular uptake [3].
Biodistribution Studies: Quantify tissue distribution of radiolabeled conjugates in animal models. Administer approximately 1-5 MBq of [68Ga]Ga-NODAGA-dye conjugate via tail vein injection in tumor-bearing mice (e.g., 3-5 animals per time point). Euthanize animals at predetermined time points (e.g., 1, 2, and 4 hours post-injection), collect tissues of interest, and measure radioactivity using a gamma counter. Calculate uptake as percentage injected dose per gram of tissue (%ID/g). For example, [68Ga]Ga-NODAGA-PCA shows significantly higher uptake in melanotic B16-F10 tumors compared to amelanotic Melur tumors, demonstrating specificity for melanin-expressing tissues [4].
Imaging Studies: Perform multimodal PET and optical imaging in animal models of disease. Anesthetize tumor-bearing mice and administer 5-10 MBq of [68Ga]Ga-NODAGA-dye conjugate intravenously. Acquire PET/CT images at multiple time points (e.g., 30, 60, and 120 minutes post-injection) using a small animal scanner. Subsequently, perform optical imaging using appropriate filters for the conjugated dye (e.g., 645 nm excitation and 680 nm emission for Cy5). Co-registration of PET and optical images demonstrates concordance between the two modalities, validating the dual-mode capability of the agent [3] [4].
The following diagram illustrates the experimental workflow for validating NODAGA-dye conjugates:
Several research groups have successfully implemented NODAGA-dye conjugates in specialized imaging applications:
Neuropilin-1 Targeting for Brain Metastases: Researchers developed [68Ga]Ga-NODAGA-K(Cy5)DKPPR to target neuropilin-1 (NRP-1), a receptor overexpressed in tumor angiogenic vessels and certain tumor cells. This conjugate was efficiently synthesized with hydrophilic properties (log D = -1.86) and high in vitro stability (>120 minutes). In vivo experiments in a brain metastasis model using MDA-MB-231 cells showed high contrast between healthy brain tissue and metastatic foci, demonstrating its potential for detecting brain metastases with both PET and optical imaging [3].
Melanoma Imaging with 68Ga-NODAGA-PCA: A novel radiotracer [68Ga]Ga-NODAGA-procainamide (PCA) was developed for specific detection of malignant melanoma. The conjugate was produced with high specific activity (14.9±3.9 GBq/μmol) and excellent radiochemical purity (>98%). In vitro experiments demonstrated significantly higher uptake in melanotic B16-F10 cells compared to amelanotic Melur cells. In vivo PET/CT studies using subcutaneous and metastatic tumor models showed significantly higher uptake in B16-F10 primary tumors and lung metastases compared to amelanotic tumors. The tumor-to-muscle and tumor-to-lung ratios were significantly higher than those obtained with 18F-FDG, highlighting its superiority for melanoma detection [4].
Aneurysmal Subarachnoid Hemorrhage Research: [68Ga]Ga-NODAGA-GA-Alexa Fluor 594 was developed to study perivascular system disturbances following aneurysmal subarachnoid hemorrhage (aSAH). The conjugate was synthesized with a radiochemical yield >85% and impurities below 3%. This agent enables biokinetic tracking in rats using PET imaging, providing enhanced insight into the mechanisms of aSAH and glymphatic system dysfunction following hemorrhagic stroke [1].
During the conjugation and radiolabeling processes, several challenges may arise that affect yield and performance:
Low Conjugation Efficiency: If conjugation yields are suboptimal (<40%), consider increasing the molar ratio of this compound to dye (up to 30:1), extending reaction time to 60-90 minutes, or replacing triethylamine with pyridine as the auxiliary base. Also ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the NHS ester before conjugation occurs. Using fresh, high-purity this compound ester is critical, as moisture degradation significantly reduces conjugation efficiency [1].
Poor Radiolabeling Efficiency: If radiochemical conversion (RCC) is lower than expected (<80%), first verify the pH of the reaction mixture (optimal range: 4.0-4.5) using pH test strips. Increase the conjugate concentration to at least 125 μM in the reaction volume, as lower concentrations (e.g., 50 μM) may yield only 70% RCC. For heat-stable conjugates, increase the reaction temperature to 80-95°C for 5-10 minutes to accelerate complex formation. Ensure the gallium-68 generator eluate is fresh and contains minimal metal impurities that could compete with gallium-68 for chelation sites [1] [4].
Insufficient Purification: If radiochemical purity remains below 95% after purification, consider implementing a dual-purification strategy using both C18 cartridge and size-exclusion chromatography. For cartridge purification, ensure the sorbent is properly preconditioned with ethanol and water before loading the reaction mixture. Increase wash volumes to more thoroughly remove uncomplexed gallium-68, but minimize ethanol volume during elution to reduce solvent evaporation time. For challenging separations, HPLC purification using a semi-preparative C18 column may be necessary to achieve the required purity for in vivo applications [1] [4].
Proper handling and storage are essential for maintaining the performance of NODAGA-dye conjugates:
Conjugate Storage: Store purified NODAGA-dye conjugates as lyophilized powders at -20°C under desiccant protection. Under these conditions, conjugates typically remain stable for 6-12 months. Avoid repeated freeze-thaw cycles of solution formulations, as this can lead to aggregation or degradation. For working solutions, use anhydrous DMSO or DMF and store at 4°C for up to one month [1] [3].
Radiolabeled Product Stability: Use [68Ga]Ga-NODAGA-dye conjugates within 2-4 hours of preparation, as radiochemical purity may decrease over time due to radiolysis or transchelation. For longer studies, add radical scavengers such as ascorbic acid (0.1-1 mg/mL) to the formulation to minimize radiolysis. Monitor radiochemical purity before each administration, especially for studies extending beyond two hours post-formulation [3] [4].
Quality Control Documentation: Maintain comprehensive records for each batch, including conjugation efficiency (HPLC), radiolabeling efficiency (radio-TLC/HPLC), specific activity, and stability data. Implement strict quality control thresholds (e.g., >95% radiochemical purity for in vivo applications) and reject batches that do not meet these standards. Consistent documentation facilitates troubleshooting and ensures experimental reproducibility [1] [3] [4].
The conjugation of this compound with fluorescent dyes represents a robust and versatile platform for developing multimodal imaging agents that combine the strengths of PET and optical imaging. The protocols outlined in this document provide researchers with detailed methodologies for synthesizing, characterizing, and applying these sophisticated tools in various research contexts. The optimized reaction conditions, comprehensive characterization techniques, and troubleshooting guidance ensure that scientists can successfully implement these approaches in their laboratories.
The applications highlighted demonstrate the significant potential of NODAGA-dye conjugates across diverse research areas, from oncology and neuroscience to cardiovascular disease. As multimodal imaging continues to evolve, these conjugates offer powerful capabilities for advancing our understanding of disease mechanisms and developing new diagnostic strategies. Future directions include adapting these protocols for new dye technologies, exploring additional radiometals, and translating these approaches into clinical applications where they may significantly impact patient care through improved diagnostics and surgical guidance.
The following table summarizes the key quantitative findings from the optimization study. NODAGA-GA-NHS and NODA-GA-NHS refer to the same chelator in the source material [1].
| Parameter | Optimal Condition | Key Findings & Impact on Yield |
|---|---|---|
| Reaction Temperature | 80 °C | Yield increased from room temperature to a near-maximum of ~50% in 30 min [1]. |
| Reaction Time | 30-60 minutes | Yield rose from ~50% (30 min) to 80% (60 min) at 80°C [1]. |
| Molar Ratio (Chelator:Dye) | 20:1 | Ratios of 10:1 and 5:1 resulted in clearly lower conjugation yields [1]. |
| Reaction Solvent | Acetonitrile (MeCN) | Used with pyridine as an auxiliary base [1]. |
| Purification Method | C18 Solid-Phase Extraction Cartridge | Effectively removed excess NODAGA-NHS ester; product eluted with ethanol [1]. |
Here is the step-by-step methodology derived from the research article [1].
Reaction Setup
Conjugation Reaction
Product Purification
Product Verification
m/z 1164.4 (M + H), 1186.4 (M + Na), and 1202.4 (M + K) for the described reaction [1].Q: My conjugation yield is low even after 30 minutes. What can I do? A: The most critical factors are temperature and molar ratio. Ensure the reaction is heated to 80 °C and that you are using a sufficient excess of This compound ester (20:1 molar ratio). Extending the reaction time to 60 minutes can also increase the yield significantly [1].
Q: How can I separate my conjugate from the unreacted chelator? A: The study successfully used a C18 solid-phase extraction (SPE) cartridge. The unreacted chelator can be washed away, and the more nonpolar dye-containing conjugate can be eluted with a solvent like ethanol [1].
Q: How do I confirm that my conjugation was successful? A: Mass spectrometry is the most direct method. Look for the mass of your target conjugate. Additionally, you can compare the UV-Vis absorbance or fluorescence emission spectra of the purified product against the native dye; a successful conjugation should not cause a peak shift [1].
The following diagram outlines the complete workflow for the conjugation and subsequent radiolabeling, which was the ultimate goal of the study.
For a more visual understanding of how to adjust key parameters to solve common problems, follow this decision guide.
| Application / Target Molecule | Recommended Molar Ratio (Ligand:Protein) | Reaction Conditions | Key Outcomes & Notes | Source |
|---|---|---|---|---|
| General Azide-functionalized mAb (Trastuzumab) [1] | BFCs to mAb: Aim for a similar number of chelators per mAb (controlled via a common intermediate). | Two-step strategy: 1. Pre-functionalize mAb with azide-NHS ester. 2. Graft NODAGA-ADIBO via SPAAC conjugation. [1] | Ensures a consistent and comparable number of chelators per antibody across different BFCs, minimizing immunoreactivity variation. | [1] |
| Procainamide (PCA) [2] | This compound : PCA = 95 μmol : 100 μmol (~1:1.05) | 2 mL MeCN / 0.1 M sodium carbonate buffer (pH 9.5); 2 hours at room temperature; pH adjusted to 8.5-9. [2] | High-yield synthesis of NODAGA-PCA; purified via semi-preparative RP-HPLC. Represents a standard small molecule conjugation. | [2] |
| TriGalactan [3] | Information not specified in the provided excerpt. | A published procedure for labeling NODAGA-conjugates was followed: 5 nmol precursor, 100 μL 1M Na-acetate buffer (pH 5), 40-50 MBq 68Ga-eluate; 10 min at 56°C. [3] | Achieved high radiochemical purity. This radiolabeling protocol is relevant for the final QC of the conjugated product. | [3] |
The following diagram outlines the core steps of a typical this compound conjugation, which forms the basis for the protocols above.
Here are some common challenges and solutions based on general conjugation principles:
Low Conjugation Efficiency:
Product Heterogeneity:
Loss of Bioactivity:
Successful radiolabeling with NODAGA-NHS depends on several critical parameters. The following table summarizes the optimal conditions and common pitfalls based on published methodologies.
| Parameter | Optimal Condition / Value | Common Pitfalls & Notes |
|---|---|---|
| pH [1] | 4.0 - 4.5 | Avoid neutral or basic conditions during labeling; conjugation to biomolecules (pre-labeling) often requires a different pH (e.g., pH 8.0) [1] [2]. |
| Temperature [1] | > 60 °C | Higher temperatures accelerate complex formation. Room temperature labeling may be inefficient. |
| Buffer [2] | Acetate Buffer (e.g., 0.1 M, pH 6.8 for Cu-64; pH 4-4.5 for Ga-68) | Gentisic acid buffer can be used as a stabilizer. Phosphate-buffered saline (PBS) is common for the initial conjugation step [2]. |
| Reaction Time [2] | 20 minutes (at elevated temperature) | This is sufficient for complete complexation; longer times are generally unnecessary and could promote radiolysis. |
| Peptide-to-Chelator Ratio (Conjugation) [1] | Varies (e.g., 3:2, 9:2, 19:2) | Must be optimized for each peptide. A large excess of this compound can complicate purification. |
If your radiolabeling efficiency (Radiochemical Yield, RCY) or purity (Radiochemical Purity, RCP) is low, systematically check these areas.
Problem: Incomplete Conjugation
Problem: Suboptimal Radiolabeling Conditions
Problem: Radiochemical Impurities & Instability
Here are condensed protocols for the two key steps: conjugating this compound to a biomolecule and performing the radiolabeling.
This protocol describes the conjugation to an amine-containing molecule.
This protocol uses the conjugated precursor from Protocol 1.
The workflow for the conjugation and radiolabeling process is summarized in the following diagram:
| Target Molecule | Conjugation Reaction Temperature | Radiolabeling Reaction Temperature | Key Citation |
|---|---|---|---|
| Trastuzumab [1] [2] | Information not specified in search results | 80°C (for precursor evaluation) / 95°C (for specific activity) [3] | Schjoeth-Eskesen et al. [1] |
| LacN-E[c(RGDfK)]₂ [4] | Information not specified in search results | Room Temperature [4] | Kertész et al. [3] |
| Procainamide (PCA) [3] | Room Temperature (2 hours) [3] | Room Temperature or 95°C [3] | |
| Pamidronic Acid [5] | Room Temperature (4 hours) [5] | Above 60°C [5] | |
| Pyridaben-derivatives [6] | Information not specified in search results | Information not specified (Optimization performed) [6] |
Here are the detailed methodologies for the key protocols cited in the table.
Conjugation with Procainamide (PCA) at Room Temperature [3]:
Conjugation with Pamidronic Acid at Room Temperature [5]:
Radiolabeling of NODAGA-PCA at Elevated Temperature [3]:
What is the general recommended temperature for conjugating this compound? For most molecules, especially peptides and smaller organic molecules like PCA and pamidronic acid, conjugation at room temperature (around 20-25°C) for 2 to 4 hours is effective and avoids potential thermal degradation [5] [3].
When should I consider using an elevated temperature? Elevated temperatures are primarily used in the subsequent radiolabeling step with metals like Gallium-68 ([68Ga]) [3] or for conjugating molecules that are known to be heat-stable. Higher temperatures can significantly increase the radiolabeling yield and specific activity [3].
What if my biomolecule is heat-sensitive? If your targeting molecule (antibody, peptide, etc.) is sensitive to heat, you should perform the radiolabeling at lower temperatures or room temperature. The choice of chelator can help with this; NODAGA is often preferred over DOTA for [68Ga] labeling as it typically chelates efficiently at room temperature [3].
The following diagram illustrates the decision-making workflow for selecting the appropriate reaction temperature.
The table below summarizes the primary techniques used for purifying and analyzing NODAGA-NHS conjugates, as evidenced by recent research.
| Purpose | Technique | Typical Conditions & Key Details | Application Example |
|---|---|---|---|
| Conjugate Purification | Solid-Phase Extraction (C18 Cartridge) | Cartridge preconditioned with ethanol and water. Unconjugated dye/peptide eluted with ethanol/water mixtures [1] [2]. | Purification of NODAGA-Alexa Fluor 594 [1] and NODAGA-pamidronic acid (NODPAM) [2]. |
| Removal of Unreacted NODAGA | Preparative Reverse-Phase HPLC (RP-HPLC) | Column: C18. Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in water, pH 2. Unreacted NODAGA chelator identified and collected separately [2]. | Isolation of pure NODPAM precursor from reaction mixture [2]. |
| Purity Analysis | Analytical RP-HPLC / LC-MS | Column: C18. Mobile Phase: 0.1% Formic Acid in water; isocratic or gradient. Detection by UV (e.g., 220 nm) and Mass Spectrometry [2] [3]. | Validation of NODAGA-LacN-E[c(RGDfK)]2 glycopeptide synthesis [3]. |
| Final Product Sterilization | Membrane Filtration | Using 0.20 µm nylon syringe filters [2]. | Sterile filtration of NODPAM precursor solution [2]. |
The following workflow diagrams a general protocol for the conjugation of this compound to a targeting molecule (like a peptide or bisphosphonate) and the subsequent purification steps.
Protocol Details:
Here are answers to some specific issues users might encounter.
Q1: How can I effectively separate my NODAGA-conjugate from the unreacted this compound chelator?
Q2: My conjugation yield is low. What factors should I optimize?
Q3: How do I ensure my final NODAGA-conjugate is pure and correctly synthesized?
The optimal pH can vary slightly depending on the radiometal used. The following table summarizes the optimized conditions for Gallium-68 ([68Ga]) from recent research.
| Radiometal | Optimal pH | Optimal Temperature | Reaction Time | Key Supporting Research |
|---|---|---|---|---|
| Gallium-68 ([68Ga]) | 4.0 - 4.5 [1] [2] | > 60°C (up to 95°C) [1] [2] [3] | 5-15 minutes [3] | [68Ga]Ga-NODAGA-pamidronic acid (bone imaging agent) [1] [2] |
| Gallium-68 ([68Ga]) | ~4.5 [3] | 95°C [3] | 5 minutes [3] | [68Ga]Ga-NODAGA-PCA (melanoma imaging) [3] |
| Aluminum [18F]Fluoride (Al[18F]) | 4.0 [4] | 105°C [4] | 15 minutes [4] | Al[18F]F-NOTA-Ubiquicidin (infection imaging); NOTA chelator is structurally similar to NODAGA [4] |
This workflow outlines the key steps for pH optimization and radiolabeling.
Here is a guide to diagnose and solve common problems related to pH and radiolabeling efficiency.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Radiolabeling Yield | Incorrect pH, insufficient precursor, low temperature, reaction time too short. | Verify buffer pH is 4.0-4.5 [1] [2] [3]. Increase precursor amount (e.g., 40-50 µg for room temp labeling) [5]. Ensure temperature >60°C [1] [2]. |
| Poor In Vivo Stability / High Bone Uptake | Incomplete coordination due to suboptimal pH or chelator damage. | Strictly control reaction pH to prevent demetallation [4]. Ensure chelator (NODAGA-NHS) is stored properly and of high quality. |
| Low Specific Activity | Molar ratio of precursor to radiometal is too low. | Increase the amount of precursor used in the reaction [3]. Optimize and fix the precursor quantity for consistent high specific activity [3]. |
Here are the specific methodologies from the literature that you can cite as examples.
For [68Ga]Ga-NODAGA-Pamidronic Acid [1] [2]:
For [68Ga]Ga-NODAGA-Procainamide (PCA) [3]:
General Principle from Al[18F]F-Labeling [4]:
Using a high molar excess of this compound over your target molecule is a standard and effective strategy. The optimal ratio can depend on your specific target, but a common starting point is a 20:1 molar ratio (chelator-to-target molecule) [1].
One study conjugating this compound to the dye Alexa Fluor 594 found that ratios of 10:1 or 5:1 "clearly resulted in lower yields," confirming that a sufficient excess is necessary for efficient reaction [1].
The conjugation reaction is sensitive to temperature and time. The table below summarizes optimized conditions from a successful conjugation protocol.
| Parameter | Optimized Condition | Note |
|---|---|---|
| Reaction Temperature | 80 °C | Approached solvent boiling point [1] |
| Reaction Time | 30-60 minutes | 80% yield achieved in 1 hour [1] |
| Solvent System | Acetonitrile (MeCN) with pyridine as a base | Preferred over triethylamine for this reaction [1] |
After the conjugation reaction, it is critical to separate the desired product from unreacted this compound chelator. A common and effective method is the use of solid-phase extraction (SPE) with a C18 cartridge [1] [2].
The general workflow involves:
For more precise purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. One protocol uses a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water (pH 2) to separate and collect the pure conjugate fraction, which is then freeze-dried [2].
Scaling up for animal experiments often means working with larger reaction volumes. If you cannot proportionally increase the concentration of your valuable target molecule, the reaction kinetics may slow down, reducing yield [1].
A practical solution is to further increase the reaction temperature to 80°C during the radiolabeling step. One study showed that this adjustment significantly accelerated the reaction, achieving a 78% radiochemical conversion in just 5 minutes and over 85% after 15 minutes, making the process efficient despite the short half-life of isotopes like Gallium-68 [1].
The diagram below outlines the core protocol for conjugating and using this compound, integrating the key optimization parameters.
| Aspect | NODAGA | DOTA | Key Supporting Evidence |
|---|---|---|---|
| Labeling Efficiency | Higher radiochemical yield; achieves high specific activity [1] [2] | Lower radiochemical yield compared to NODAGA [1] | Study on CDP1 peptide: NODAGA provided higher product yield [1]. Study on RGD peptide: NODAGA allowed higher specific activity than DOTA [2]. |
| Reaction Conditions | Milder conditions: Efficient at room temperature (25°C) and pH 2-5 [3] | Harsher conditions: Requires elevated temperature (50-90°C) and pH 2-5 for optimal labeling [3] | Study on PACAP analogue: NODAGA labeled efficiently at 25°C for 10 min; DOTA required higher temperatures (50-90°C) [3]. |
| In Vitro/In Vivo Stability | Good stability in serum and against challenges [3]; lower liver uptake indicates good in vivo stability for some agents [4] [5] | Excellent stability; can be the preferred candidate for in vivo investigation in some cases [1]; potential for higher liver uptake with Copper-64, indicating possible demetallation [5] | Study on CDP1: DOTA conjugate showed better stability and was selected for in vivo study [1]. Study on PSMA: 64Cu-NOTA-PSMA showed significantly lower liver uptake than 64Cu-DOTA-PSMA [5]. |
| Tumor Targeting & Biodistribution | Preserves targeting specificity; can improve imaging contrast due to faster clearance from non-target tissues [4] | Preserves targeting specificity; longer retention in tumors observed in some cases [5] | Study on DARPin Ec1: 68Ga-NOTA-Ec1 provided high tumor-to-blood ratios [4]. Study on PSMA: 64Cu-DOTA-PSMA showed better tumor retention at 24h compared to NOTA variant [5]. |
The following tables provide a deeper look into the specific experimental data and conditions reported in the studies.
Table 1: Quantitative Labeling Performance (Based on [2]) This study compared different chelators conjugated to peptides, using a standard automated procedure with a 1 GBq 68Ga starting activity.
| Precursor Amount (nmol) | Specific Activity (GBq/μmol) |
|---|---|
| 68Ga-NODAGA-RGD | |
| 0.4 | 954 ± 419 |
| 1 | 545 ± 112 |
| 2 | 313 ± 28 |
| 68Ga-DOTATOC | |
| 2.2 | 213 ± 45 |
| 7 | 87 ± 9 |
| 14 | 46 ± 1.1 |
Table 2: Experimental Protocols from Key Studies
| Study (Target) | NODAGA Protocol | DOTA Protocol | Key Findings |
|---|
| PACAP Analogue (VPAC1 receptors) [3] | pH: 2-5 Temp: 25°C Time: 10 min >95% efficiency | pH: 2-5 Temp: 50-90°C Time: 10-30 min >95% efficiency | NODAGA enables faster labeling under much milder conditions. | | CDP1 Peptide (Infection imaging) [1] | Optimized for pH, molarity, incubation time/temp, and purification. | Optimized for pH, molarity, incubation time/temp, and purification. | NODAGA: Higher product yield. DOTA: Better stability, preferred for in vivo study. | | DARPin Ec1 (EpCAM expression) [4] | All conjugates successfully labeled with 68Ga. | All conjugates successfully labeled with 68Ga. | NOTA & NODAGA: Twice the radiochemical yield and improved stability vs. DOTA. |
The experimental data shows that the choice between NODAGA and DOTA involves trade-offs. Here is a decision framework to guide your selection:
| Comparison Aspect | NODAGA | DOTA | Key Supporting Evidence |
|---|---|---|---|
| In Vivo Stability | Generally higher [1] [2] [3] | Prone to transchelation & demetallation [4] [2] [3] | Lower liver uptake with NODAGA indicates better complex stability [1] [3] [5]. |
| Liver Uptake | Significantly lower [1] [3] [5] | Significantly higher [1] [3] | In a clinical PSMA study, liver uptake for 64Cu-NODAGA-PSMA-3Q was 4.04 %ID/g vs. 8.18 %ID/g for 64Cu-DOTA-PSMA-3Q [3]. | | Tumor Retention | Variable; can clear faster [3] | Often better long-term retention [3] | In a PSMA-3Q study, DOTA showed significantly better tumor retention at 24 hours compared to NOTA (a chelator very similar to NODAGA) [3]. | | Tumor Uptake | Comparable to DOTA [1] | Comparable to NODAGA [1] | In an EpCAM-targeting study, tumor uptake at 24h was similar: ~13.2-13.4 %ID/g for both agents [1]. | | Labeling Conditions | Milder (Room Temperature) [1] [2] | More forcing (Elevated Temperature, ~40-50°C) [1] [2] | Mild conditions with NODAGA are more suitable for sensitive biomolecules like antibodies [1] [2]. |
Here is a closer look at the key experiments that generated the data in the summary table.
This study directly compared the two chelators when conjugated to an EpCAM-targeting monoclonal antibody (mAb7) [1] [4].
This recent clinical study compared 64Cu-PSMA-3Q tracers using either NOTA or DOTA as chelators, providing critical human data. NOTA's structure and copper complex stability are very similar to NODAGA, making this a highly relevant comparison [3].
The experimental data leads to several strategic considerations:
To help visualize this decision-making process, the following workflow summarizes the key factors:
The table below summarizes the HPLC conditions reported in the literature for analyzing various NODAGA-conjugated compounds [1] [2] [3].
| Analyte | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method(s) | Key Purpose of Analysis |
|---|---|---|---|---|---|
| NODAGA-exendin-4 & [68Ga]Ga-NODAGA-exendin-4 [1] [4] | Not specified in excerpts | 0.1% Trifluoroacetic Acid (TFA) in Water (pH 2) | 0.85, 0.65, and 0.50 tested | UV-VIS (220 nm), Radio-Detector | Assess chemical/radiochemical purity |
| NODAGA-pamidronic acid (NODPAM) [2] | Shim-pack GIST C18 (4.2 x 150 mm, 5 µm) | 0.1% TFA in Water (pH 2) | 0.85, 0.65, and 0.50 tested | UV-VIS (220 nm) | Separate conjugate from unreacted NODAGA chelator |
| NODAGA-procainamide (NODAGA-PCA) [3] | Reversed-Phase C18 | 0.1% Formic Acid in Water | 0.3 | ESI-Mass Spectrometry | Confirm successful conjugation |
Here is a more detailed look at the protocols for two key applications: purity assessment and conjugate purification.
Protocol 1: Purity Assessment of [68Ga]Ga-NODAGA-exendin-4 [1] [4]
Protocol 2: Purification of NODAGA-pamidronic acid [2]
The process of developing and applying an HPLC method for NODAGA conjugates follows a logical workflow, from initial setup to final validation, as illustrated below.
When developing or adapting an HPLC method for a new NODAGA conjugate, keep these points in mind:
The table below summarizes experimental setups and key results from recent studies that used mass spectrometry to characterize NODAGA-NHS and its bioconjugates.
| Conjugate Name | Instrumentation / Method | Key Results / Purpose of Analysis | Source |
|---|
| NODAGA-Pamidronic Acid | • LC-MS: LC Dionex Ultimate 3000 with ESI-MS Bruker MicroTOF Q • MSn: Triple TOF 5600 (AB Sciex) with ESI and Q-TOF | Confirmed successful conjugation and molecular structure. | [1] | | NODAGA-exendin-4 | • Validation: UV-Radio-HPLC method following ICH guidelines • Parameters: Specificity, linearity, precision, accuracy | Linear range: 5–0.75 µg/mL (R² = 0.999). Validated for chemical/radiochemical purity. | [2] | | NODAGA-PCA (Procainamide) | • System: Analytical RP-HPLC • Confirmation: ESI-MS (Shimadzu LCMS IT-TOF) | Structural confirmation of the NODAGA-PCA conjugate. | [3] | | NODAGA-NM-01 (Nanobody) | Method implied but not detailed in provided context. | Confirmed successful conjugation of chelator to nanobody. | [4] | | Siglec-9 peptide | • System: Agilent InfinityLab LC/MSD XT • Settings: ESI+, scan range m/z 250-2500, direct infusion | Assessed peptide chemical stability after thermal treatment. | [5] |
Here is a deeper dive into the methodologies employed in these studies, which can serve as a protocol reference.
1. Sample Preparation and Conjugation
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
3. Method Validation (Following ICH Guidelines) For quantitative analysis, such as determining chemical purity, a rigorous validation is essential. Key assessed parameters include [2]:
The diagram below outlines the key steps for the mass spectrometry analysis and validation of a NODAGA-conjugated molecule.
The core difference between NODAGA and DOTA lies in their molecular structure, which directly impacts their radiolabeling kinetics and complex stability with gallium-68.
The table below summarizes the key experimental differences in their radiolabeling performance:
| Parameter | NODAGA | DOTA |
|---|---|---|
| Coordination Geometry | Triazacyclononane-based (6-coordinate) [1] | Tetraazacyclododecane-based (8-coordinate) [1] |
| Optimal Labeling Temp. | Room temperature to 95°C [2] [3] | 95°C (heating required) [3] |
| Labeling Time | 10 minutes [4] | 5-30 minutes [3] [4] |
| Radiochemical Purity | >95% [2] | >95% [2] |
| In Vitro Stability | High stability against transchelation and transmetallation [2] | High stability against transchelation and transmetallation [2] |
Beyond simple radiolabeling efficiency, the stability of the resulting radiocomplex in biological environments is critical for diagnostic image quality.
The following methodology is adapted from a study comparing Ga-68 labeled VPAC receptor-targeting peptides [2]:
[68Ga]Ga-NODAGA-peptide and [68Ga]Ga-DOTA-peptide in mouse plasma and urine at 37°C.The results from these stability experiments are summarized below:
| Stability Metric | NODAGA-Peptide | DOTA-Peptide |
|---|
| Ex Vivo (60 min) in Plasma | 42.1 ± 3.7% intact [2] | 1.2 ± 0.3% intact [2] | | Ex Vivo (60 min) in Urine | 37.4 ± 2.9% intact [2] | 4.2 ± 0.4% intact [2] | | In Vivo (60 min) in Plasma | 2.1 ± 0.2% intact [2] | 1.4 ± 0.3% intact [2] | | In Vivo (60 min) in Urine | 2.2 ± 0.4% intact [2] | 1.2 ± 0.4% intact [2] |
The differences in chelator performance directly impact the results of biological assays and medical imaging.
This protocol is used to determine the receptor-specific binding of the radiopeptide [2]:
[68Ga]Ga-NODAGA-peptide, [68Ga]Ga-DOTA-peptide, and a control ([68Ga]GaCl3) for 60 minutes.The outcomes of these biological evaluations are as follows:
| Biological Performance | NODAGA-Peptide | DOTA-Peptide |
|---|---|---|
| Specific Cell Binding (at 60 min) | 53.9 ± 0.8% [2] | 25.8 ± 1.4% [2] |
| Tumor-to-Muscle Ratio (PET/CT) | 3.4 ± 0.3 [2] | 1.8 ± 0.6 [2] |
| Key Strengths | Superior image contrast, high specific binding [2] | Proven clinical utility (e.g., with somatostatin analogs) [1] |
The following workflow summarizes the decision-making process for selecting between NODAGA and DOTA, based on the project's primary goals.
The workflow above is guided by these core principles:
The following tables summarize quantitative data from various preclinical and clinical studies, highlighting the differences in performance between NODAGA and DOTA chelators when used with different targeting vectors.
Table 1: Preclinical & Clinical Biodistribution Comparison (Selected Tracers)
| Targeting Vector / Tracer | Key Biodistribution Findings (NODAGA vs. DOTA) | Study Type |
|---|---|---|
| LM3 (SSTR2 Antagonist) | 68Ga-NODAGA-LM3: Significantly higher uptake in pituitary, parotids, liver, spleen, pancreas, adrenal, stomach, small intestine, and kidneys [1]. | Human Clinical Trial [1] |
| RGD Dimer (Integrin αvβ3 Antagonist) | Both tracers showed good tumor-to-background contrast. Kidney was the major excretory organ for both. No stark performance difference was reported in the summary [2]. | Preclinical & Clinical [2] |
| Pamidronic Acid (Bisphosphonate) | 68Ga-NODAGA-Pamidronate: Higher bone uptake (1.33 %ID/g). 68Ga-DOTA-Pamidronate: Lower bone uptake (0.26 %ID/g), but higher bladder uptake, indicating rapid excretion [3]. | Preclinical (Mice) [3] |
| Trastuzumab (Anti-HER2 mAb) | For 64Cu labeling: NODAGA-trastuzumab achieved ~80% incorporation. DOTA-trastuzumab achieved full incorporation under optimized conditions. Both showed high tumor uptake (3–9 %ID/g) in mice [4]. | Preclinical (Mice) [4] |
To support the reproducibility of these studies, here are the detailed methodologies for key experiments cited in the tables.
1. Conjugation of NODAGA-NHS to Targeting Molecules The standard protocol for conjugating this compound to a molecule of interest (e.g., a peptide, nanobody, or small molecule) via amine coupling is as follows [5] [6]:
2. Radiolabeling with Gallium-68 A common and efficient protocol for labeling NODAGA-conjugates with 68Ga is described below [6] [7]:
The following diagram illustrates the standard workflow for developing and validating a NODAGA-based radiopharmaceutical, from conjugation to in vivo evaluation.